molecular formula C6H9N3O B3122274 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine CAS No. 302842-62-2

5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B3122274
CAS No.: 302842-62-2
M. Wt: 139.16 g/mol
InChI Key: LDDPQJLKSWPWQE-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethyl hydrazine with carbon disulfide, followed by oxidation to form the oxadiazole ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,3,4-Oxadiazole: A closely related compound with similar structural features but different substituents.

    Isoxazole: Another five-membered heterocyclic compound with one oxygen and one nitrogen atom, but with different chemical properties.

    Thiadiazole: Contains sulfur instead of oxygen in the ring, leading to different reactivity and applications.

Uniqueness: 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(cyclopropylmethyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDPQJLKSWPWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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